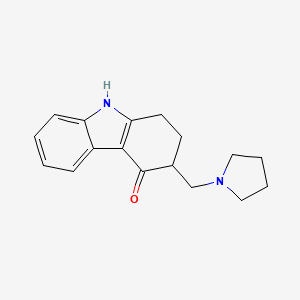
2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone is a complex organic compound that belongs to the class of carbazolones This compound is characterized by its unique structure, which includes a carbazole core with a pyrrolidinylmethyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-nitrobiphenyl, under acidic conditions.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the carbazole core with a pyrrolidinylmethyl halide in the presence of a base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential use as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
2,3-Dihydro-3-(pyrrolidinyl)methyl-4(1H)-carbazolone can be compared with other similar compounds, such as:
Carbazole: The parent compound with a simpler structure.
N-alkylcarbazoles: Compounds with alkyl groups attached to the nitrogen atom of the carbazole core.
Pyrrolidinylcarbazoles: Compounds with pyrrolidinyl groups attached to the carbazole core.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other carbazole derivatives.
Propriétés
Numéro CAS |
35556-74-2 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
3-(pyrrolidin-1-ylmethyl)-1,2,3,9-tetrahydrocarbazol-4-one |
InChI |
InChI=1S/C17H20N2O/c20-17-12(11-19-9-3-4-10-19)7-8-15-16(17)13-5-1-2-6-14(13)18-15/h1-2,5-6,12,18H,3-4,7-11H2 |
Clé InChI |
WBBHJFWTAFPWRY-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















